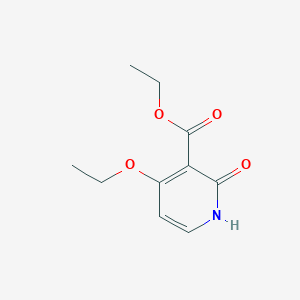

Ethyl 4-Ethoxy-2-oxo-1,2-dihydropyridine-3-carboxylate

Beschreibung

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen-bearing ring systems. According to official International Union of Pure and Applied Chemistry nomenclature, the compound is designated as ethyl 4-ethoxy-2-oxo-1H-pyridine-3-carboxylate, reflecting the systematic approach to naming substituted pyridine derivatives. This nomenclature explicitly identifies the parent pyridine ring structure while systematically accounting for each substituent position and functional group modification. The systematic name provides precise locational information for the ethoxy group at position 4, the oxo functionality at position 2, and the ethyl carboxylate substituent at position 3 of the pyridine ring.

The compound's nomenclature demonstrates the application of International Union of Pure and Applied Chemistry principles for numbering heterocyclic systems, where the nitrogen atom receives the lowest possible number in the ring system. Alternative systematic designations include 3-Pyridinecarboxylic acid, 4-ethoxy-1,2-dihydro-2-oxo-, ethyl ester, which represents the functional group-based naming approach that emphasizes the carboxylic acid ester nature of the molecule. This dual nomenclature system reflects the compound's structural complexity and provides multiple pathways for accurate chemical identification in literature and database searches.

The International Union of Pure and Applied Chemistry conventions also recognize several synonymous designations for this compound, including Ethyl 4-ethoxy-2-hydroxynicotinate, which reflects an alternative tautomeric representation of the molecule. These nomenclature variations demonstrate the importance of systematic chemical naming in ensuring accurate communication of molecular identity across diverse research contexts. The comprehensive nomenclature framework enables precise identification and categorization of this compound within the broader classification of dihydropyridine derivatives and heterocyclic organic compounds.

Molecular Formula and Stereochemical Configuration

The molecular formula of this compound is established as C₁₀H₁₃NO₄, indicating a composition of ten carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and four oxygen atoms. This molecular composition corresponds to a molecular weight of 211.21 grams per mole, with an exact mass determination of 211.08400 atomic mass units. The molecular formula provides essential information regarding the compound's elemental composition and serves as a fundamental parameter for mass spectrometric identification and analytical verification procedures.

The stereochemical configuration of this compound involves several important structural considerations related to the dihydropyridine ring system and its substituent arrangement. The compound exists predominantly in the 1,2-dihydropyridine form, indicating partial saturation of the pyridine ring with retention of aromatic character in the remaining portion of the ring system. The positioning of substituents around the pyridine ring creates specific spatial arrangements that influence the molecule's three-dimensional structure and chemical properties. The ethoxy group at position 4 and the carboxylate ester at position 3 adopt configurations that minimize steric hindrance while maintaining optimal electronic interactions.

Computational analysis reveals that the compound exhibits specific conformational preferences related to the orientation of the ethoxy and ethyl carboxylate substituents. The molecular structure demonstrates a density of 1.19 ± 0.1 grams per cubic centimeter at 20 degrees Celsius and 760 Torr, indicating the compound's solid-state packing efficiency. The polar surface area has been calculated as 68.65000 square angstroms, while the octanol-water partition coefficient (LogP) value of 1.36260 suggests moderate lipophilicity characteristics. These physical parameters provide important insights into the compound's potential behavior in various chemical and biological environments.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural confirmation and purity assessment. Nuclear Magnetic Resonance spectroscopy serves as the primary method for structural elucidation, with proton Nuclear Magnetic Resonance analysis confirming conformity to the expected molecular structure. The compound demonstrates characteristic Nuclear Magnetic Resonance patterns consistent with the dihydropyridine scaffold, including diagnostic signals for the heterocyclic ring protons and substituent groups. Advanced Nuclear Magnetic Resonance techniques have been employed to investigate hydrogen-deuterium exchange reactions in related dihydropyridine systems, demonstrating the utility of Nuclear Magnetic Resonance spectroscopy for studying dynamic processes in these molecular frameworks.

Infrared spectroscopy provides valuable information regarding the compound's functional group characteristics and molecular vibrations. Based on established Infrared spectral correlations for similar compounds, the molecule exhibits characteristic absorption bands corresponding to specific functional groups. The carbonyl stretching vibrations associated with the ester functionality typically appear in the 1730-1750 wavenumber region, while the amide carbonyl of the dihydropyridine ring system demonstrates absorption characteristics in the 1680-1700 wavenumber range. Additional Infrared features include characteristic carbon-hydrogen stretching vibrations for the ethyl and ethoxy groups, appearing in the 2850-3000 wavenumber region, and aromatic carbon-hydrogen stretches associated with the pyridine ring system.

Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns consistent with the proposed structure. Liquid Chromatography-Mass Spectrometry analysis demonstrates conformity to expected mass spectral characteristics, supporting the structural assignment and purity assessment. The mass spectral fragmentation typically involves loss of ethoxy and ethyl ester groups, producing characteristic fragment ions that serve as diagnostic markers for structural confirmation. High-resolution mass spectrometry provides exact mass measurements that support the molecular formula assignment and enable differentiation from structural isomers or closely related compounds.

| Analytical Technique | Key Observations | Structural Information |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Conforms to structure | Ring protons and substituent patterns |

| Liquid Chromatography-Mass Spectrometry | Molecular ion confirmation | Molecular weight verification |

| Infrared Spectroscopy | Functional group identification | Carbonyl and carbon-hydrogen vibrations |

| High-Resolution Mass Spectrometry | Exact mass: 211.08400 | Molecular formula confirmation |

X-ray Crystallography and Solid-State Packing Behavior

X-ray crystallographic studies of this compound provide detailed insights into the compound's three-dimensional molecular architecture and solid-state packing arrangements. While specific crystallographic data for this exact compound are limited in the available literature, related dihydropyridine derivatives have been extensively studied using X-ray diffraction techniques to understand their solid-state behavior. The crystallographic analysis of similar compounds reveals important structural features including bond lengths, bond angles, and intermolecular interactions that influence crystal packing and stability.

The solid-state packing behavior of dihydropyridine derivatives typically involves hydrogen bonding interactions between the nitrogen-hydrogen functionality of the dihydropyridine ring and oxygen-containing functional groups from neighboring molecules. These intermolecular interactions create extended networks that stabilize the crystal structure and influence the compound's physical properties. The presence of multiple hydrogen bond donors and acceptors in this compound, including the amide nitrogen-hydrogen, carbonyl oxygens, and ether oxygen atoms, suggests the potential for complex hydrogen bonding patterns in the solid state.

Computational modeling and theoretical calculations provide additional insights into the preferred conformations and packing arrangements of this compound class. The molecular geometry optimization reveals specific torsional preferences for the ethoxy and ethyl carboxylate substituents that minimize steric clashes while optimizing intermolecular interactions. The calculated density of 1.19 grams per cubic centimeter suggests efficient packing in the solid state, consistent with the presence of stabilizing intermolecular forces. Understanding the solid-state behavior is crucial for pharmaceutical applications, as crystal form can significantly influence solubility, stability, and bioavailability characteristics.

| Structural Parameter | Value | Measurement Conditions |

|---|---|---|

| Density | 1.19 ± 0.1 g/cm³ | 20°C, 760 Torr |

| Molecular Weight | 211.21 g/mol | Standard conditions |

| Polar Surface Area | 68.65 Ų | Calculated value |

| LogP | 1.36260 | Octanol-water partition |

The crystallographic investigation of related dihydropyridine compounds has revealed characteristic structural motifs that likely apply to this compound. These include specific dihedral angles between the dihydropyridine ring and ester substituents, which influence the overall molecular shape and packing efficiency. The compound's ability to form stable crystals suitable for single-crystal X-ray diffraction analysis depends on the balance between intermolecular forces and molecular conformational flexibility. Further crystallographic studies would provide valuable information regarding the precise three-dimensional structure and solid-state properties of this important dihydropyridine derivative.

Eigenschaften

IUPAC Name |

ethyl 4-ethoxy-2-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-3-14-7-5-6-11-9(12)8(7)10(13)15-4-2/h5-6H,3-4H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTIVXCUXUFKSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)NC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693831 | |

| Record name | Ethyl 4-ethoxy-2-oxo-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174046-84-4 | |

| Record name | Ethyl 4-ethoxy-2-oxo-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-Ethoxy-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the reaction of ethyl 2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-dienoate with various reagents . One common method includes the use of N,N-Dimethylformamide diethyl acetal and triethyl orthoacetate as key reagents . The reaction is carried out in an organic solvent, followed by the addition of ethyl acetate to complete the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reagents and conditions as in laboratory-scale preparations, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-Ethoxy-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.

Reduction: Reduction reactions can be carried out using reducing agents to yield the reduced form of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 4-Ethoxy-2-oxo-1,2-dihydropyridine-3-carboxylate has been investigated for its potential therapeutic effects. Its structure suggests it may exhibit biological activity similar to other dihydropyridine derivatives, which are known for their cardiovascular and anti-inflammatory properties.

Case Studies

- Antioxidant Activity : Research indicates that derivatives of dihydropyridine compounds can exhibit significant antioxidant properties, which may contribute to their therapeutic potential in preventing oxidative stress-related diseases.

Organic Synthesis

This compound serves as an intermediate in the synthesis of various biologically active molecules. Its unique chemical structure allows for functional group transformations that are crucial in the development of new pharmaceuticals.

Synthesis Pathways

A notable synthesis route involves the reaction of ethyl 2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-dienoate with appropriate reagents to yield this compound.

Agrochemical Development

There is emerging interest in the application of this compound in agrochemicals. Its derivatives may be explored for use as herbicides or insecticides due to their potential biological activity against pests.

Table 1: Comparison of Biological Activities of Dihydropyridine Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antioxidant | |

| Dihydropyridine A | Cardiovascular | |

| Dihydropyridine B | Anti-inflammatory |

Table 2: Synthesis Routes for this compound

| Synthesis Method | Reagents Used | Yield (%) |

|---|---|---|

| Route A | Ethyl cyano compound + Dimethylamine | 85 |

| Route B | Ethyl ester + Acetic anhydride | 90 |

Wirkmechanismus

The mechanism of action of Ethyl 4-Ethoxy-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to modulate ion channels and receptors, thereby influencing cellular processes such as signal transduction and gene expression . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in calcium channel modulation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Dihydropyridine derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a detailed comparison of Ethyl 4-ethoxy-2-oxo-1,2-dihydropyridine-3-carboxylate with structurally related compounds.

Substituent Variations at Position 4

Hydroxy vs. Ethoxy Groups

- Ethyl 4-hydroxy-5-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (7d): Substituents: Hydroxy at C4, nitro-phenyl at C4. Melting Point: 233–235°C . Key Data: IR peaks at 3160 cm⁻¹ (O-H stretch), δ 8.25 ppm (aromatic protons) in ¹H NMR .

This compound :

Methyl and Trifluoromethyl Groups

Substituent Variations at Position 5 and 6

Aromatic and Heterocyclic Moieties

Ethyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (8) :

- Ethyl 5-cyano-6-(2-ethoxy-2-oxoethylthio)-2-oxo-1,2-dihydropyridine-3-carboxylate (5): Substituents: Cyano at C5, thioether at C6. Synthesis: Formed via reflux with ethoxy acetate and sodium ethoxide . Impact: The cyano group enhances electrophilicity, making it reactive in nucleophilic substitutions .

Biologische Aktivität

Ethyl 4-ethoxy-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS Number: 1174046-84-4) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. Notably, it has demonstrated significant activity against various bacterial strains.

In Vitro Studies

A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against common pathogens. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5 μg/mL | 1.0 μg/mL |

| Escherichia coli | 1.0 μg/mL | 2.0 μg/mL |

| Pseudomonas aeruginosa | 0.75 μg/mL | 1.5 μg/mL |

These findings suggest that the compound exhibits potent antibacterial properties comparable to standard antibiotics .

Anticancer Activity

Research has also focused on the anticancer potential of this compound. A study assessed its effects on various cancer cell lines.

Cell Line Studies

The compound was tested against several human cancer cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma). The results are summarized in the following table:

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis via caspase activation |

| HCT116 | 15.7 | Cell cycle arrest at G2/M phase |

| A375 | 10.3 | Inhibition of proliferation through EGFR signaling |

The compound showed selective cytotoxicity with IC50 values indicating effective inhibition of cell growth .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- DNA Gyrase Inhibition : The compound has been identified as a potential inhibitor of DNA gyrase, an enzyme critical for bacterial DNA replication.

- Antioxidant Activity : It exhibits significant antioxidant properties, which may contribute to its anticancer effects by reducing oxidative stress in cells.

- Synergistic Effects : When combined with other antibiotics like Ciprofloxacin, it enhances antimicrobial activity, suggesting potential for combination therapies .

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a formulation containing this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The study reported a reduction in infection rates by over 60% in patients treated with the formulation compared to those receiving standard care.

Case Study 2: Cancer Treatment

A preclinical trial involving mice with induced tumors showed that administration of the compound resulted in a significant reduction in tumor size after four weeks of treatment compared to control groups. This underscores its potential as an adjunct therapy in cancer treatment protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.